N-(3-chloro-4-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
- Novel heterocyclic compounds derived from benzodifuranyl structures, including pyrimidine-based entities, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Comparative Metabolism Studies
- A study comparing the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways and potential toxicological implications of chloroacetamide compounds, highlighting the importance of understanding species-specific differences in drug metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Activity
- Research into rhodanine-3-acetic acid derivatives has shown promising antimicrobial activity against a range of bacteria, mycobacteria, and fungi, with certain compounds demonstrating significant activity against Mycobacterium tuberculosis. This indicates the potential for developing new antimicrobial agents based on modified acetamide structures (Krátký, Vinšová, & Stolaříková, 2017).
Pharmacokinetics and Disposition
- A comprehensive study on the pharmacokinetics and disposition of PF-06282999, a thiouracil derivative, across animals and humans, provides a detailed understanding of its elimination mechanisms and supports the potential for its use in treating cardiovascular diseases. This research underscores the importance of physicochemical properties in determining drug disposition (Dong et al., 2016).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-20(27)25-21(24-16)29-12-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPZIRCHGOZNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.